molecular formula C10H8Cl2N4 B2986204 1-allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole CAS No. 303145-05-3

1-allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2986204
CAS No.: 303145-05-3
M. Wt: 255.1
InChI Key: YSGYKHZMNLGKDU-UHFFFAOYSA-N
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Description

“1-Allyl-5-(3,5-dichlorophenyl)-1H-tetrazole” is a chemical compound with the formula C10H8Cl2N4 . Its molecular weight is 255.1 .

Scientific Research Applications

Antifungal and Antibacterial Activities

Research has shown that compounds structurally related to 1-allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole exhibit promising antifungal and antibacterial properties. A study by Arnoldi et al. (2007) on N-substituted propylamines related to tetraconazole, including compounds with allyl groups, demonstrated significant antifungal activity against various phytopathogenic fungi. This suggests a potential agricultural application in protecting crops from fungal diseases (Arnoldi et al., 2007). Additionally, Colanceska-Ragenovic et al. (2001) synthesized 4-allyl/amino-5-aryl-1,2,4-triazoles, showing both antibacterial and antifungal effects against common pathogens, indicating their potential for developing new antimicrobial agents (Colanceska-Ragenovic et al., 2001).

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-1-prop-2-enyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4/c1-2-3-16-10(13-14-15-16)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGYKHZMNLGKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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